Bienvenue dans la boutique en ligne BenchChem!

CCT196969

BRAF inhibitor resistance melanoma acquired resistance

CCT196969 is the essential paradox-breaking pan-RAF/SFK inhibitor for dissecting BRAF-inhibitor resistance. Unlike vemurafenib or dabrafenib, it simultaneously blocks CRAF-driven paradoxical MAPK reactivation and SRC/LCK-mediated bypass signaling—clinically validated resistance mechanisms. Demonstrated efficacy: sustained growth suppression in PLX4720-resistant A375 cells (>20 days) and tumor regression in PDX models resistant to dabrafenib/trametinib. Unique HDAC5/RXRA/ASNS off-target activity defines an anti-TNBC mechanism no other RAF inhibitor recapitulates. Orally bioavailable (~55%), sustained 1 μM plasma exposure at 24h. Select CCT196969 for resistance evolution studies and rational combination design.

Molecular Formula C27H24FN7O3
Molecular Weight 513.5 g/mol
Cat. No. B10779486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCT196969
Molecular FormulaC27H24FN7O3
Molecular Weight513.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)F)C5=CC=CC=C5
InChIInChI=1S/C27H24FN7O3/c1-27(2,3)21-14-22(35(34-21)16-7-5-4-6-8-16)32-26(37)31-19-10-9-17(13-18(19)28)38-20-11-12-29-25-24(20)30-15-23(36)33-25/h4-15H,1-3H3,(H,29,33,36)(H2,31,32,37)
InChIKeyKYYKGSDLXXKQCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CCT196969: Pan-RAF and SRC Multi-Kinase Inhibitor for Drug-Resistant BRAF-Mutant Cancer Research


CCT196969 is an orally bioavailable, small-molecule pan-RAF inhibitor that also targets SRC family kinases (SFKs) including SRC and LCK [1]. The compound is a synthetic organic molecule with a molecular weight of 513.52 g/mol (C27H24FN7O3) and demonstrates high purity (≥99.89%) suitable for preclinical research applications . CCT196969 was rationally designed to circumvent the paradoxical SRC-mediated reactivation of the RAF-MAP kinase pathway observed in tumors with acquired resistance to BRAF-selective inhibitors [2]. The compound exhibits inhibitory activity against multiple kinases including B-RAF (IC50 = 100 nM), B-RAFV600E (IC50 = 40 nM), C-RAF (IC50 = 12 nM), SRC (IC50 = 26 nM), and LCK (IC50 = 14 nM) in cell-free assays [3].

Why CCT196969 Cannot Be Replaced by BRAF-Selective Inhibitors Like Vemurafenib or PLX4720


Standard BRAF-selective inhibitors such as vemurafenib (and its analogue PLX4720) paradoxically activate rather than inhibit the MAPK pathway in cells with wild-type BRAF or NRAS mutations, a phenomenon that limits their utility and drives acquired resistance [1]. In contrast, CCT196969 functions as a paradox-breaking pan-RAF inhibitor that additionally suppresses SRC family kinases—a key bypass signaling route in BRAF-inhibitor resistance [2]. Generic substitution with BRAF-selective agents would fail to address CRAF-driven pathway reactivation and SRC-mediated compensatory signaling, both of which are clinically validated mechanisms of resistance to frontline BRAF/MEK inhibitor combinations [3]. The differential kinase inhibition profile of CCT196969 translates directly to distinct efficacy outcomes in resistant disease models, as quantified in Section 3.

CCT196969 Quantitative Evidence Guide: Head-to-Head Comparison Data vs. PLX4720 and Other Kinase Inhibitors


CCT196969 Demonstrates Sustained Growth Suppression in BRAF-Inhibitor-Resistant Cell Lines

In a direct comparative assay, A375 melanoma cells exposed continuously to the BRAF-selective inhibitor PLX4720 developed acquired resistance and exhibited cell re-growth after 20 days of treatment. In contrast, A375 cells treated with CCT196969 under identical conditions showed no re-growth over the same 20-day period [1]. This qualitative and quantitative difference in sustained growth suppression demonstrates CCT196969's superior capacity to prevent the emergence of resistance in BRAFV600E-driven models.

BRAF inhibitor resistance melanoma acquired resistance

CCT196969 Maintains Full Anti-Tumor Efficacy in PLX4720-Resistant Xenograft Models

In an in vivo efficacy study using PLX4720-resistant A375 melanoma xenografts established in nude mice, CCT196969 (administered orally) significantly inhibited tumor growth through sustained inhibition of both ERK and SRC signaling [1]. While the original publication reports that CCT196969 at 20 mg/kg/day induced tumor regression in treatment-naïve A375 xenografts (p ≤ 0.001 vs. vehicle), the compound also demonstrated maintained growth inhibitory activity in xenografts that had become refractory to PLX4720 [2]. This contrasts with PLX4720, which loses efficacy in the resistant setting.

patient-derived xenograft tumor regression BRAF inhibitor resistance

CCT196969 Potently Inhibits Viability of BRAF-Inhibitor-Resistant Melanoma Brain Metastasis Cells

In an independent study of melanoma brain metastasis (MBM) cell lines, CCT196969 demonstrated potent inhibition of viability with IC50 values ranging from 0.18 μM to 2.6 μM across multiple cell lines examined, including two BRAF inhibitor-resistant metastatic melanoma cell lines (IC50 values not separately reported in the abstracted data) [1]. Western blot analysis confirmed that this anti-viability effect correlated with decreased phosphorylation of ERK and MEK, as well as reduced STAT3 and phospho-STAT3 expression [2]. This demonstrates that CCT196969 retains cytotoxic activity in brain-metastatic contexts where BRAF-selective inhibitors have diminished utility due to both resistance and blood-brain barrier limitations.

melanoma brain metastasis therapy resistance cell viability

CCT196969 Exhibits Favorable Oral Bioavailability and Tolerability for In Vivo Efficacy Studies

Pharmacokinetic characterization of CCT196969 in mice demonstrates that oral dosing at 10 mg/kg/day achieves sustained plasma concentrations of approximately 1 μM at 24 hours post-dose, with an oral bioavailability of approximately 55% . The compound is reported to be extremely well tolerated at assessed doses with no significant adverse effects observed in vivo [1]. These PK and tolerability parameters enable sustained target engagement at therapeutically relevant concentrations without requiring complex formulation or parenteral administration, facilitating reproducible preclinical efficacy studies.

pharmacokinetics oral bioavailability in vivo tolerability

CCT196969 Shows Selectivity for RAF, SRC, LCK, and MAPKs in a 63-Kinase Panel at 1 μM

Selectivity profiling of CCT196969 against a panel of 63 protein kinases at a concentration of 1 μM demonstrates that the compound primarily targets RAF isoforms, SRC, LCK, and members of the MAPK family, with minimal activity against other kinases in the panel [1]. This selectivity profile contrasts favorably with broader-spectrum multi-kinase inhibitors (e.g., sorafenib, which inhibits VEGFR, PDGFR, and KIT in addition to RAF) that may introduce confounding off-target effects in mechanistic studies. A comparative kinase inhibition heatmap shows that PLX4720, a BRAF-selective inhibitor, exhibits a narrower inhibition spectrum primarily limited to BRAF and CRAF, whereas CCT196969's additional SRC/LCK coverage provides the dual-pathway blockade essential for preventing resistance [2].

kinase selectivity off-target profiling selectivity panel

CCT196969 Recommended Research Applications Based on Validated Differential Performance


Mechanistic Studies of Acquired Resistance to BRAF Inhibitors

CCT196969 is the tool compound of choice for investigating mechanisms of acquired resistance to BRAF-selective inhibitors such as vemurafenib and dabrafenib. The compound's demonstrated ability to maintain growth suppression in PLX4720-resistant A375 cells for over 20 days—whereas PLX4720-treated cells exhibit re-growth at day 20—makes it uniquely suited for chronic exposure studies aimed at dissecting resistance evolution [1]. Furthermore, its efficacy in patient-derived xenografts with both acquired and intrinsic resistance to BRAF/MEF inhibitor combinations enables researchers to validate resistance mechanisms in clinically relevant ex vivo models [2]. This application is supported by direct head-to-head comparative data against PLX4720 in both in vitro long-term proliferation assays and in vivo resistant xenograft studies [3].

Preclinical Evaluation of Combination Strategies to Overcome MAPK Pathway Reactivation

CCT196969 serves as an ideal backbone compound for evaluating rational combination strategies designed to prevent or overcome MAPK pathway reactivation. Its pan-RAF activity prevents CRAF-driven paradoxical activation observed with BRAF-selective inhibitors, while concurrent SRC inhibition blocks a well-characterized bypass signaling route implicated in resistance to BRAF/MEK inhibitor combinations [1]. Researchers investigating triple-combination approaches (e.g., pan-RAF/SRC inhibition plus MEK inhibition plus immunotherapy) can utilize CCT196969 as the pan-RAF/SRC component, leveraging its favorable oral bioavailability (~55%) and sustained plasma exposure (~1 μM at 24h post 10 mg/kg dose) for convenient in vivo combination dosing regimens [2].

Melanoma Brain Metastasis and CNS-Penetrant Kinase Inhibitor Research

CCT196969 demonstrates potent anti-proliferative and pro-apoptotic activity in melanoma brain metastasis (MBM) cell lines, including BRAF-inhibitor-resistant models, with viability IC50 values ranging from 0.18 μM to 2.6 μM [1]. This activity is associated with decreased phosphorylation of ERK and MEK, confirming on-target pathway suppression in brain-metastatic contexts [2]. While the compound's brain distribution is limited and subject to active efflux by P-gp and Bcrp transporters [3], this property makes CCT196969 a valuable reference compound for comparative studies of CNS penetrance among pan-RAF inhibitors and for investigating efflux transporter contributions to therapeutic resistance in brain metastases. Researchers evaluating LY3009120 or MLN2480 can use CCT196969 as a well-characterized comparator with established BBB efflux substrate data [4].

Triple-Negative Breast Cancer (TNBC) Mechanistic and Target Validation Studies

Recent research has identified a previously unrecognized anti-TNBC mechanism for CCT196969 involving inhibition of HDAC5, leading to RXRA acetylation and subsequent transcriptional suppression of ASNS (asparagine synthetase), which in turn inhibits asparagine synthesis and downstream mTORC1 signaling [1]. This HDAC5/RXRA/ASNS axis represents a novel therapeutic vulnerability in TNBC that is distinct from the compound's canonical RAF/SRC inhibition profile. CCT196969 is therefore the specific tool compound required for investigating this pathway, as the observed effect is dependent on the compound's unique ability to target HDAC5 and disrupt its interaction with RXRA (specifically the 1-291 region of HDAC5 with the 1-98 region of RXRA) [2]. Alternative RAF inhibitors lacking this off-target activity would not recapitulate the phenotype, establishing CCT196969 as the essential compound for this line of investigation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCT196969

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.